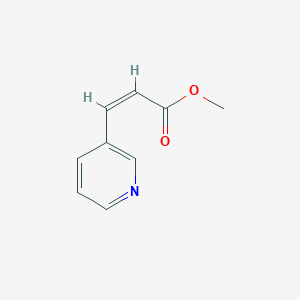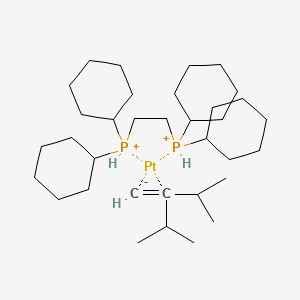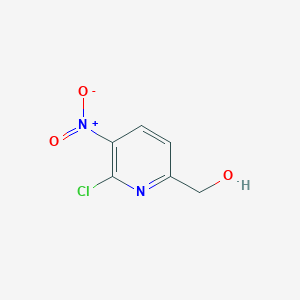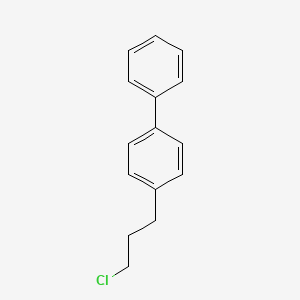
4-(3-Chloropropyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropropyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a chloropropyl substituent at the para position of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,1’-biphenyl typically involves the reaction of 4-bromobiphenyl with 3-chloropropyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent attacks the bromine-substituted biphenyl, replacing the bromine atom with the chloropropyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Chloropropyl)-1,1’-biphenyl can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloropropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl-substituted biphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups, such as amines, thiols, or ethers.
Oxidation Reactions: Hydroxylated or carbonylated biphenyl compounds.
Reduction Reactions: Propyl-substituted biphenyl.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloropropyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-(3-Chloropropyl)-1,1’-biphenyl and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular receptors or enzymes, leading to changes in cellular function. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloropropyl)phenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.
4-(3-Chloropropyl)morpholine: Contains a morpholine ring instead of a biphenyl structure.
4-(3-Chloropropylcarbamoyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(3-Chloropropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. The presence of the chloropropyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61221-46-3 |
|---|---|
Molekularformel |
C15H15Cl |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Cl/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI-Schlüssel |
VUKYUQAHYMUFNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


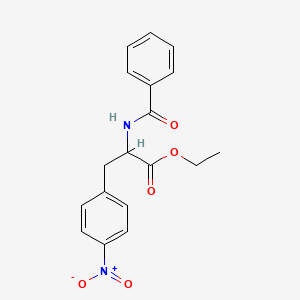

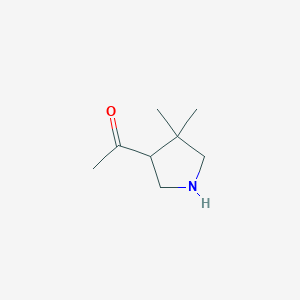

![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

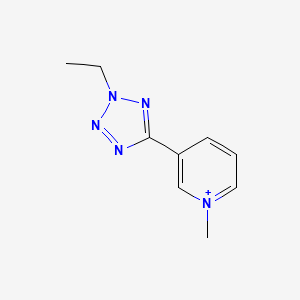
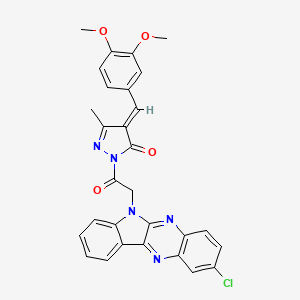

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

